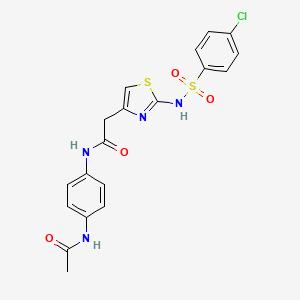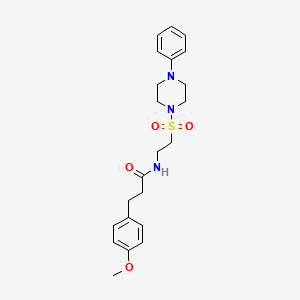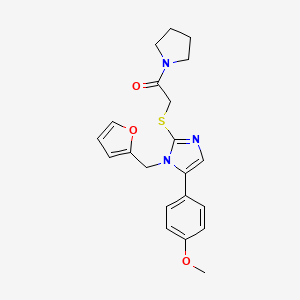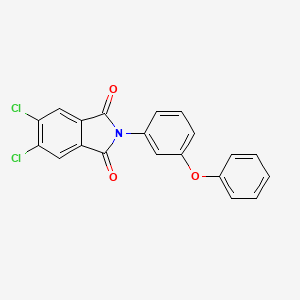
N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide" is a member of the acetamide family of organic compounds, which are characterized by the presence of an acetamide group (-CONH2). This particular compound is not directly discussed in the provided papers, but related compounds with similar structural motifs have been studied for their various properties and potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide compounds has been reported, with a focus on their potential as therapeutic agents. For instance, a compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was synthesized and evaluated for its anti-cancer properties . The synthesis process typically involves the formation of the thiazole ring, followed by the introduction of the acetamide group. The exact synthesis route for "N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide" would likely involve similar steps, with specific reagents and conditions tailored to introduce the sulfonamide and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, a related compound was characterized using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific unit cell dimensions . The molecular structure is crucial for understanding the compound's interactions and reactivity, which can be further explored through computational methods such as density functional theory (DFT).
Chemical Reactions Analysis
Acetamide derivatives can participate in a range of chemical reactions, often influenced by their functional groups. The presence of a thiazole ring, chlorophenyl, and sulfonamide groups in the compound of interest suggests potential reactivity sites for nucleophilic and electrophilic attacks. The reactivity can be assessed through experimental studies and theoretical calculations, such as those that investigate charge transfer with DNA bases . These analyses help in understanding how the compound might interact with biological targets or undergo transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and pi interactions, can affect properties like solubility, melting point, and stability . Theoretical calculations can predict thermodynamic properties and how they vary with temperature . These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Drug Design and Anticancer Activity
Research into sulfonamide derivatives, including compounds with structural similarities to N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, has shown promising results in the design of anticancer agents. These compounds, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been evaluated for their potential antitumor activity against various human tumor cell lines. Specifically, certain derivatives have demonstrated significant anticancer activity, highlighting the potential of these molecules in the development of new cancer treatments (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Studies
The antimicrobial and antifungal activities of sulfonamide derivatives, including thiazole and acetamide compounds, have been extensively studied. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. Notably, some novel sulfonamide derivatives, incorporating structures like N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, have exhibited potent antimicrobial activities, suggesting their application as promising antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Molecular Properties and Structural Analysis
The study of molecular structures and properties of sulfonamide derivatives, including those related to N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, has contributed to a deeper understanding of their potential applications. Research focusing on the synthesis, characterization, and evaluation of these compounds has provided insights into their molecular frameworks, enabling the design of molecules with optimized properties for various applications (Boechat et al., 2011).
Mecanismo De Acción
, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
In a study, new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A . Some of these compounds showed significant inhibitory effect against both cancer cell lines .
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c1-12(25)21-14-4-6-15(7-5-14)22-18(26)10-16-11-29-19(23-16)24-30(27,28)17-8-2-13(20)3-9-17/h2-9,11H,10H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVGBUMNEBGIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)

![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)


![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)